Cas no 13123-37-0 (L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-)

L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- structure
13123-37-0 structure
Productnaam:L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
CAS-nummer:13123-37-0
MF:C17H20N4O6
MW:376.3639
CID:152964
PubChem ID:1561682

L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxyphenyl)benzo-[g]pteridine-2,4(3H,10H)-dione
    • 7,8-dimethyl-10-ribityl-isoalloxazine
    • 7,8-dimethyl-10-ribityl-isoaloxazine
    • Aqua-Flave
    • Dermadram
    • Fiboflavin
    • Hyflavin
    • NSC33298
    • Riboflavine
    • Riboflavinequinone
    • Vitamin Bi
    • DTXSID001127504
    • 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-L-arabinitol
    • Q27289394
    • NSC-18343
    • AKOS040752863
    • 7,8-dimethyl-10-[(2S,3S,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • Lyxoflavine [MI]
    • 7,8-dimethyl-10-((2S,3S,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • Lyxoflavine
    • UNII-STP460337X
    • SCHEMBL5899262
    • STP460337X
    • L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-
    • 13123-37-0
    • Inchi: InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14-/m0/s1
    • InChI-sleutel: AUNGANRZJHBGPY-OBJOEFQTSA-N
    • LACHT: OC[C@@H]([C@H]([C@H](CN1C2=NC(NC(=O)C2=NC2=CC(=C(C=C12)C)C)=O)O)O)O

Berekende eigenschappen

  • Exacte massa: 376.1384
  • Monoisotopische massa: 376.13828437g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 680
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 155Ų
  • XLogP3: -1.5

Experimentele eigenschappen

  • PSA: 155.05
  • LogboekP: -1.67520

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